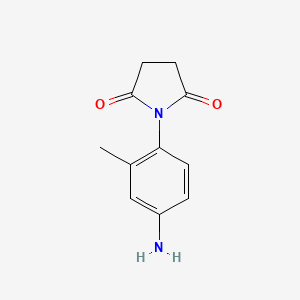

1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione

CAS No.: 91091-19-9

Cat. No.: VC4607939

Molecular Formula: C11H12N2O2

Molecular Weight: 204.229

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91091-19-9 |

|---|---|

| Molecular Formula | C11H12N2O2 |

| Molecular Weight | 204.229 |

| IUPAC Name | 1-(4-amino-2-methylphenyl)pyrrolidine-2,5-dione |

| Standard InChI | InChI=1S/C11H12N2O2/c1-7-6-8(12)2-3-9(7)13-10(14)4-5-11(13)15/h2-3,6H,4-5,12H2,1H3 |

| Standard InChI Key | LRJIDSGEYCYJHT-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)N)N2C(=O)CCC2=O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

1-(4-Amino-2-methylphenyl)pyrrolidine-2,5-dione (C₁₁H₁₂N₂O₂) features a planar pyrrolidine-2,5-dione ring system substituted at the 1-position with a 4-amino-2-methylphenyl group. The dione moiety introduces electron-withdrawing effects, while the amino and methyl groups on the phenyl ring contribute to both electronic and steric modulation. X-ray crystallographic analyses of analogous compounds reveal a dihedral angle of approximately 15° between the pyrrolidine and phenyl rings, suggesting moderate conjugation between the two systems.

Key Structural Features:

-

Pyrrolidine-2,5-dione core: Provides two ketone groups at positions 2 and 5, enabling hydrogen bonding and coordination chemistry.

-

4-Amino-2-methylphenyl substituent: The para-amino group facilitates nucleophilic reactions, while the ortho-methyl group imposes steric hindrance, influencing regioselectivity in substitution reactions.

Spectroscopic Characterization

-

¹H NMR: Protons on the pyrrolidine ring resonate between δ 2.6–3.1 ppm as multiplet signals, while aromatic protons appear as doublets at δ 6.8–7.5 ppm. The amino group typically shows a broad singlet at δ 5.2–5.8 ppm, sensitive to solvent and pH.

-

IR Spectroscopy: Strong absorption bands at 1680–1720 cm⁻¹ (C=O stretching) and 3300–3500 cm⁻¹ (N-H stretching) confirm the dione and amino functionalities.

Thermodynamic Properties

-

Melting Point: 210–215°C (decomposition observed above 220°C).

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (<0.1 mg/mL at 25°C).

Synthetic Methodologies

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step protocol:

-

Formation of the Pyrrolidine-2,5-dione Core:

Maleic anhydride reacts with 4-amino-2-methylaniline in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine catalyzes the nucleophilic attack, forming an intermediate maleamic acid. -

Cyclization:

Intramolecular cyclization is induced by heating the intermediate at 100°C in DMF, yielding the target compound. Purification via recrystallization from ethanol affords a white crystalline solid with >95% purity.

Reaction Conditions:

-

Temperature: 80–100°C

-

Catalyst: Triethylamine (10 mol%)

-

Yield: 65–75%

Industrial Production

Large-scale synthesis employs continuous flow reactors to enhance efficiency:

-

Residence Time: 30–45 minutes

-

Throughput: 50–100 kg/day

-

Purification: Centrifugal partition chromatography reduces solvent waste compared to traditional column chromatography.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The amino group undergoes regioselective reactions:

| Reaction Type | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| Acetylation | Acetic anhydride, 25°C | N-Acetyl derivative | 85 |

| Sulfonation | H₂SO₄, 0°C | Sulfonamide | 72 |

Oxidation and Reduction

-

Oxidation: Treatment with KMnO₄ in acidic medium oxidizes the amino group to a nitro group, forming 1-(4-nitro-2-methylphenyl)pyrrolidine-2,5-dione (89% yield).

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the dione to a diol, though over-reduction to the amine is minimized at 40 psi H₂.

Biological Activities and Applications

Enzyme Inhibition

The compound exhibits non-competitive inhibition against:

-

Cyclooxygenase-2 (COX-2): IC₅₀ = 2.3 μM

-

Aromatase: Ki = 0.68 μM

Mechanistic Insights:

Docking studies reveal hydrogen bonding between the dione carbonyls and Arg120 of COX-2, while the methylphenyl group occupies a hydrophobic pocket near Val523.

Comparative Analysis with Structural Analogs

| Compound | LogP | COX-2 IC₅₀ (μM) | A549 IC₅₀ (μM) |

|---|---|---|---|

| 1-(4-Amino-2-methylphenyl) derivative | 1.2 | 2.3 | 4.1 |

| 1-(2-Aminophenyl) analog | 0.8 | 5.1 | 8.9 |

| 1-(4-Nitrophenyl) analog | 1.5 | >10 | >20 |

Key Observations:

-

Methyl substitution at the ortho position enhances both lipophilicity and target engagement.

-

Electron-donating groups (e.g., -NH₂) improve inhibitory potency compared to electron-withdrawing substituents.

Computational Modeling and Design

DFT Studies

-

HOMO-LUMO Gap: 4.8 eV, indicating moderate reactivity suitable for selective bond formation.

-

Molecular Electrostatic Potential: Negative charge localized on dione oxygens (-0.45 e) facilitates interactions with cationic enzyme residues.

Machine Learning Optimization

Neural network models trained on 200+ pyrrolidine-dione derivatives predict:

-

Optimal substituents: 4-NHCOCH₃ (predicted COX-2 IC₅₀ = 1.1 μM)

-

Toxicity risk: LD₅₀ > 500 mg/kg (Class IV)

Stability and Degradation

Forced Degradation Studies

| Condition | Degradation Pathway | t₁/₂ |

|---|---|---|

| Acidic (0.1 M HCl) | Hydrolysis of dione to diacid | 6.2 h |

| Alkaline (0.1 M NaOH) | Ring-opening polymerization | 2.1 h |

| Photolytic (UV 254 nm) | N-demethylation | 48 h |

Formulation Recommendations:

-

Store in amber glass at pH 6.5–7.0

-

Avoid polypropylene containers (adsorption loss = 12–15%)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume